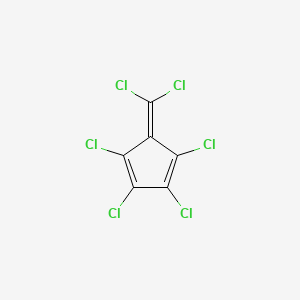

Hexachlorofulvene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6317-25-5 |

|---|---|

Molecular Formula |

C6Cl6 |

Molecular Weight |

284.8 g/mol |

IUPAC Name |

1,2,3,4-tetrachloro-5-(dichloromethylidene)cyclopenta-1,3-diene |

InChI |

InChI=1S/C6Cl6/c7-2-1(6(11)12)3(8)5(10)4(2)9 |

InChI Key |

LPXVMSAWPWLKTH-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(Cl)Cl)C(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of Hexachlorofulvene

Historical and Early Synthetic Routes to Hexachlorofulvene

The primary historical method for synthesizing this compound was established in the early 1970s. dss.go.th This route provided a reliable means of preparing the compound and involved key reactions catalyzed by a Lewis acid and the use of specific chlorinated cyclopentadiene (B3395910) precursors. dss.go.thrsc.org

Aluminum Chloride Catalyzed Reactions

A pivotal development in the synthesis of this compound was the use of aluminum chloride as a catalyst. dss.go.th Aluminum chloride is a potent Lewis acid, capable of facilitating reactions such as Friedel-Crafts alkylations and acylations by activating reactants. mdpi.comunsw.edu.au In the synthesis of this compound, the aluminum chloride-catalyzed reaction occurs between carbon tetrachloride and 1,2,3,4,5-pentachlorocyclopentadiene. dss.go.thrsc.org This reaction leads to an intermediate compound which then undergoes dechlorination to yield the final this compound product. dss.go.th

Preparation from Pentachlorocyclopentadiene (B3422398) Derivatives

The synthesis is fundamentally based on the use of a pentachlorocyclopentadiene derivative as a core building block. dss.go.th Specifically, 1,2,3,4,5-pentachlorocyclopentadiene is the key starting material that reacts with carbon tetrachloride. dss.go.thrsc.org This reaction forms an intermediate, octachloro-1-(trichloromethyl)cyclopentene, which is then subjected to a dechlorination step to produce this compound. dss.go.th

Contemporary Advanced Synthetic Approaches for this compound

Current literature primarily points back to the established synthetic routes developed historically. While the field of organic synthesis has seen numerous advanced methodologies, such as transition-metal-catalyzed cross-couplings and electrochemical synthesis, specific new and advanced synthetic protocols dedicated solely to this compound are not prominently documented in recent research. mdpi.comnih.gov Quantum chemical studies have explored potential nonradical and radical-based formation channels, suggesting that radical processes are a reasonable channel for its formation under certain pyrolysis conditions, but these are not presented as preparative synthetic routes. acs.org Therefore, the aluminum chloride-catalyzed reaction of pentachlorocyclopentadiene derivatives remains the principal and most cited method for its preparation. dss.go.th

Precursors and Starting Materials in this compound Synthesis

The synthesis of this compound relies on specific, highly chlorinated starting materials. The primary precursors are fundamental to the established synthetic pathway. dss.go.th

| Precursor/Starting Material | Role in Synthesis |

| 1,2,3,4,5-Pentachlorocyclopentadiene | The foundational cyclopentadiene derivative that provides the five-membered ring structure. dss.go.thrsc.org |

| Carbon Tetrachloride | Acts as the source for the exocyclic dichloromethylene group. dss.go.th |

| Aluminum Chloride | Serves as the Lewis acid catalyst to facilitate the reaction between the main precursors. dss.go.th |

Below is a summary of the key transformation in the historical synthesis of this compound. dss.go.th

| Reactants | Catalyst | Intermediate Product | Final Product |

| 1,2,3,4,5-Pentachlorocyclopentadiene, Carbon Tetrachloride | Aluminum Chloride | Octachloro-1-(trichloromethyl)cyclopentene | This compound |

Reaction Mechanisms and Reactivity of Hexachlorofulvene

Pericyclic Reactions Involving Hexachlorofulvene

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of organic synthesis. uchicago.edu this compound actively participates in several types of pericyclic reactions, showcasing its diverse reactivity.

Diels-Alder Cycloadditions: Dienophile and Diene Behavior

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org this compound exhibits dual reactivity in these reactions, functioning as both an electron-poor dienophile and a diene component, depending on the reaction partner.

As a dienophile , the electron-deficient nature of the exocyclic double bond in this compound makes it highly reactive towards electron-rich dienes. youtube.com This "normal-electron-demand" Diels-Alder reaction is facilitated by the electron-withdrawing chlorine atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. chemistrysteps.com

| Diene | Dienophile | Product |

| Cyclopentadiene (B3395910) | This compound | 1,2,3,4,7,7-Hexachloro-5-(dichloromethylene)-bicyclo[2.2.1]hept-2-ene |

| Furan | This compound | 1,2,3,4,10,10-Hexachloro-11-(dichloromethylene)-5-oxatricyclo[5.2.1.02,6]dec-8-ene |

Conversely, this compound can also act as a diene in "inverse-electron-demand" Diels-Alder reactions. In this role, it reacts with electron-rich dienophiles. The electron-withdrawing substituents on the diene lower the energy of its Highest Occupied Molecular Orbital (HOMO), facilitating the reaction with a high-energy LUMO of the dienophile. wikipedia.org

| Diene | Dienophile | Product |

| This compound | Ethyl vinyl ether | 2-(Ethoxymethyl)-1,3,4,5,6,6-hexachlorobicyclo[2.2.0]hexa-2,5-diene |

| This compound | Styrene | 1,3,4,5,6,6-Hexachloro-2-phenylbicyclo[2.2.0]hexa-2,5-diene |

The stereochemistry of these reactions is highly specific, with the relative configurations of the reactants being preserved in the product. youtube.com

Electrocyclic Transformations of this compound and its Analogs

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond and the corresponding loss of a pi bond, or the reverse ring-opening process. wikipedia.org These reactions can be initiated either thermally or photochemically, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. nih.gov

While specific examples of electrocyclic reactions involving this compound itself are not extensively documented in readily available literature, the principles can be applied to its chlorinated analogs. For a conjugated system with 4n π-electrons, thermal reactions proceed via a conrotatory motion, while photochemical reactions proceed in a disrotatory fashion. For systems with 4n+2 π-electrons, the stereochemical course is reversed. nih.gov Given the strained nature of the fulvene (B1219640) ring, electrocyclic ring-opening reactions of its derivatives are more commonly observed.

Sigmatropic Rearrangements and Concerted Processes

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma-bonded atom or group migrates across a π-electron system. masterorganicchemistry.com These reactions are classified by an order [i,j], which denotes the number of atoms over which the sigma bond migrates on each fragment. masterorganicchemistry.com

Specific documented instances of sigmatropic rearrangements of this compound are scarce. However, the fulvene framework, particularly with substituents on the exocyclic carbon, can theoretically undergo such rearrangements. For example, a uchicago.edubeilstein-journals.org-sigmatropic shift could involve the migration of a chlorine atom. The feasibility and stereochemical outcome of such a reaction would be dictated by orbital symmetry rules. masterorganicchemistry.com

Ionic Reactions and Polar Pathways of this compound

The polarized nature of the carbon-chlorine bonds and the electron-deficient double bond system in this compound make it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Reaction Mechanisms

Electrophilic attack on this compound can occur at the electron-rich π-system of the cyclopentadienyl (B1206354) ring or the exocyclic double bond. The high degree of chlorination, however, deactivates the ring towards typical electrophilic aromatic substitution. msu.edu

Electrophilic addition to the exocyclic double bond is a more plausible pathway. For instance, the addition of halogens like chlorine or bromine would proceed through a cyclic halonium ion intermediate, followed by nucleophilic attack of the halide ion. wikipedia.org The regioselectivity of such an addition would be influenced by the stability of the resulting carbocation intermediate.

| Electrophile | Reagent | Product |

| Br+ | Br2 | 1,2-Dibromo-1,2,3,4,5,5-hexachloro-6-(dichloromethylene)cyclopentane |

| H+ | HBr | 1-Bromo-1,2,3,4,5,5-hexachloro-6-(dichloromethyl)cyclopentane |

Nucleophilic Reaction Mechanisms

This compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the six chlorine atoms. Nucleophilic substitution can occur at the vinylic positions of the cyclopentadiene ring or at the exocyclic dichloromethylene carbon.

Nucleophilic vinylic substitution on the ring is a prominent reaction pathway. The presence of multiple chlorine atoms facilitates this reaction, which can proceed through an addition-elimination mechanism. A nucleophile adds to one of the double bonds of the ring, forming a stabilized carbanionic intermediate. Subsequent elimination of a chloride ion restores the conjugated system.

A well-studied example is the reaction of this compound with alkoxides, such as sodium methoxide. This reaction typically leads to the substitution of one or more chlorine atoms by methoxy (B1213986) groups.

| Nucleophile | Reagent | Product(s) |

| CH3O- | Sodium Methoxide | Pentachloro(methoxy)fulvene, Tetrachloro(dimethoxy)fulvenes |

| R2NH | Secondary Amines | Pentachloro(dialkylamino)fulvenes |

| RNH2 | Primary Amines | Pentachloro(alkylamino)fulvenes |

The reaction with primary and secondary amines follows a similar nucleophilic substitution pattern, yielding the corresponding amino-substituted fulvenes. praxilabs.com The high reactivity of this compound towards nucleophiles underscores its utility as a building block for the synthesis of highly functionalized and substituted cyclopentadiene derivatives.

Thermal Decomposition and Pyrolysis Pathways of this compound and its Derivatives

While direct studies on the thermal decomposition of this compound are limited, mechanistic insights can be drawn from the analysis of its precursor, hexachlorocyclopentadiene (B6142220) (HCCP), and the related compound, perchlorofulvalene (B1212184). The pyrolysis of these compounds suggests that the pentachlorocyclopentadienyl radical is a key intermediate in the high-temperature chemistry of this compound.

Formation of Polyhalogenated Hydrocarbons

The thermal decomposition of chlorinated cyclic compounds is a significant pathway to the formation of larger, persistent polyhalogenated aromatic hydrocarbons. In studies of HCCP, its pyrolysis leads principally to the formation of octachloronaphthalene (B52695) (8ClNP) and chlorine gas (Cl₂). This transformation is initiated by the cleavage of a chlorine atom from the HCCP molecule.

Similarly, the pyrolysis of perchlorofulvalene at moderately high temperatures (300–350°C) results in the formation of various perchlorinated polynuclear aromatic hydrocarbons (PAHs). At significantly higher temperatures, exceeding 500°C, these complex chlorinated hydrocarbons further decompose to form graphitic structures.

The table below summarizes the major polyhalogenated products identified from the pyrolysis of related compounds.

| Precursor Compound | Temperature Range | Major Polyhalogenated Products |

|---|---|---|

| Hexachlorocyclopentadiene (HCCP) | 690–923 K | Octachloronaphthalene (8ClNP) |

| Perchlorofulvalene | 300–350°C | Perchlorinated Polynuclear Aromatic Hydrocarbons (PAHs) |

Mechanistic Studies of Pyrolysis Products

Mechanistic studies, supported by quantum chemical calculations, on the thermal decomposition of hexachlorocyclopentadiene (HCCP) provide a probable pathway for this compound pyrolysis.

The process is initiated by the homolytic fission of a carbon-chlorine bond, which is the weakest bond in the molecule. This step forms a pentachlorocyclopentadienyl radical. The subsequent reaction mechanism involves the combination of two of these radicals. This dimer then undergoes a series of complex intramolecular rearrangements and further chlorine atom fissions to ultimately yield the thermodynamically stable octachloronaphthalene molecule.

The proposed mechanistic steps are as follows:

Initiation: Formation of the pentachlorocyclopentadienyl radical via C-Cl bond cleavage.

Dimerization: Combination of two pentachlorocyclopentadienyl radicals.

Rearrangement & Elimination: A cascade of intramolecular rearrangements and elimination of chlorine atoms from the dimer to form the stable aromatic structure of octachloronaphthalene.

This radical-driven pathway highlights a mechanism where smaller chlorinated cyclic molecules can act as building blocks for larger, more complex, and environmentally persistent polyhalogenated aromatic compounds under thermal stress.

Derivatives, Analogs, and Functionalization of Hexachlorofulvene

Synthesis and Reactivity of Hexachlorofulvene Derivatives

The reactivity of this compound is largely characterized by the susceptibility of its exocyclic double bond to nucleophilic attack and its participation in cycloaddition reactions. These reactions allow for the synthesis of a wide array of derivatives with diverse functionalities.

Nucleophilic attack on this compound predominantly occurs at the C6 position (the exocyclic carbon), leading to the displacement of one or both chlorine atoms. This regioselectivity is attributed to the formation of a stabilized intermediate, a six-π-electron aromatic system, upon nucleophilic addition. acs.org A variety of nucleophiles, including organometallic reagents, amines, alkoxides, and thiolates, have been successfully employed to generate monosubstituted and disubstituted derivatives. acs.org

The reaction conditions are generally mild, and the choice of nucleophile dictates whether monosubstitution or disubstitution occurs. For instance, reactions with certain carbon-based nucleophiles often yield monosubstituted products, while heteroatom nucleophiles can lead to disubstituted compounds. acs.org The reactivity of the second chlorine atom at the C6 position is diminished after the first substitution, as evidenced by the lack of further reaction of 6-phenyl-pentachlorofulvene with phenylmagnesium bromide. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions of this compound acs.org

| Nucleophile | Product Type |

|---|---|

| Phenylmagnesium bromide | Monosubstituted |

| p-Toluidine | Disubstituted |

| Sodium phenoxide | Disubstituted |

This table is based on data from McBee et al., 1972. acs.org

This compound can also undergo cycloaddition reactions, acting as either the diene or dienophile component. These reactions provide a powerful tool for constructing complex polycyclic systems. The specific role of this compound in a cycloaddition reaction is dependent on the nature of the reacting partner. For instance, it can react with dienophiles in Diels-Alder reactions. acs.org These reactions are a cornerstone of synthetic organic chemistry, allowing for the formation of six-membered rings in a stereospecific manner. aklectures.comimperial.ac.uk The participation of this compound in such reactions opens pathways to novel chlorinated polycyclic aromatic hydrocarbons.

Furthermore, other types of cycloadditions, such as [2+2], [4+3], and [6+4] cycloadditions, expand the synthetic utility of this compound and its derivatives, enabling the construction of various ring systems. organicchemistrydata.org Metal-centered cycloadditions represent another class of reactions where a metal can be incorporated into the resulting cyclic product or act as an external catalyst, influencing the reaction's stereochemistry and regioselectivity. wikipedia.org

Perchlorinated Fulvene (B1219640) Analogs and Related Compounds

The study of perchlorinated fulvene analogs, where all hydrogen atoms are replaced by chlorine, provides insights into the effects of extensive chlorination on molecular structure, stability, and reactivity. These compounds are often more stable than their hydrocarbon counterparts. researchgate.net

One notable example is perchloropyracylene, which has been synthesized in a chlorine-containing atmosphere using a radio-frequency furnace. researchgate.net Unlike its hydrocarbon analog, perchloropyracylene exhibits unexpected stability. researchgate.net The synthesis and characterization of such perchlorinated systems are crucial for understanding the fundamental properties of these highly chlorinated molecules.

The formation of perchlorofulvene itself can occur through radical processes during the pyrolysis of unsaturated chlorinated hydrocarbons. acs.org Quantum chemical studies have shown that while both radical and non-radical pathways can lead to the formation of benzene (B151609) rings, radical pathways are the more plausible route to this compound. acs.org The dimerization of hexachloropropene (B155961) in the presence of aluminum chloride can also yield perchlorofulvene among other products. njit.edu

The crystal structure of perchlorofulvene has been studied at different temperatures, revealing an ordered state at low temperatures and a disordered state at room temperature. vdoc.pub This highlights the influence of temperature on the solid-state packing of these molecules.

Functionalization Strategies for this compound Scaffolds

The functionalization of the this compound scaffold is key to developing new materials and molecules with tailored properties. These strategies primarily revolve around leveraging the inherent reactivity of the fulvene core.

As discussed earlier, nucleophilic substitution at the C6 position is a primary strategy for introducing a wide range of functional groups. acs.orgchemguide.co.uk The choice of nucleophile is critical and can range from simple anions to complex organic moieties. libretexts.org The success of these reactions depends on factors such as the nucleophile's strength, steric hindrance, and the reaction conditions. libretexts.orgnlc-bnc.calibretexts.org

While nucleophilic attack is more common due to the electron-withdrawing nature of the chlorine atoms, electrophilic reactions can also be employed to modify the cyclopentadienyl (B1206354) ring, particularly after initial functionalization has altered the electronic properties of the molecule. beyondbenign.org

Cycloaddition reactions, as mentioned in section 4.1, serve as a powerful method for elaborating the this compound scaffold. By participating in reactions like the Diels-Alder, complex bicyclic and polycyclic structures can be synthesized. sinica.edu.tw These reactions can be followed by subsequent rearrangements or further functionalization to create even more complex molecular architectures.

For instance, the products of Diels-Alder reactions can undergo thermal or photochemical rearrangements, leading to isomeric structures that would be difficult to access through other synthetic routes. The ability to control the regio- and stereoselectivity of these cycloadditions is a significant area of research. imperial.ac.uk

The development of novel functionalization strategies continues to be an active area of investigation, with the aim of expanding the synthetic utility of this compound and its derivatives for applications in materials science and medicinal chemistry. mdpi.comnih.govedutopia.orgmdpi.com

Advanced Spectroscopic and Analytical Research Techniques for Hexachlorofulvene

X-ray Diffraction Studies for Molecular Structure Elucidation

X-ray crystallography is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid. psu.edu It provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the fundamental properties of a molecule like Hexachlorofulvene.

Low-Temperature Crystallography

Performing X-ray diffraction experiments at low temperatures is a widely recognized method to obtain higher quality structural data. psu.edu The primary advantage of this technique is the reduction of thermal motion of the atoms in the crystal lattice. psu.edu This diminished vibration leads to less diffuse scattering and more well-resolved diffraction spots, resulting in a more precise determination of atomic positions and molecular geometry.

For compounds like this compound, low-temperature data collection, often conducted using a stream of cold nitrogen gas, can be essential. cnr.itrigaku.com The process involves bathing the crystal in an inert oil, mounting it, and then flash-freezing it in the cold gas stream. psu.edu This procedure helps to minimize crystal damage from the X-ray beam by slowing the diffusion of radicals that may be generated during data collection. psu.edu The resulting structural models are more accurate, providing a clearer picture of the molecule's conformation.

Disorder Phenomena in Crystal Structures

A common challenge in the crystallography of symmetrical or planar molecules is the presence of disorder. numberanalytics.commit.edu Disorder occurs when a molecule or a part of it occupies more than one position or orientation within the crystal lattice. numberanalytics.commit.edu This can be static, where different orientations are frozen randomly throughout the crystal, or dynamic, involving movement between positions. numberanalytics.commit.edu

In the case of this compound, its planarity and symmetry could potentially lead to such disorder, complicating the structural refinement process. Crystallographers must model this phenomenon by assigning partial occupancies to the atoms in the different positions, which can be refined against the diffraction data. numberanalytics.com Recognizing and accurately modeling disorder is critical, as failure to do so can lead to an incorrect structural model and misinterpretation of molecular geometry. nih.gov Anisotropic displacement parameters and residual electron density maps are key indicators that help in identifying potential disorder within a crystal structure. mit.edu

Table 1: Representative Crystallographic Experimental Parameters

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Radiation Source | X-rays are generated and directed at the crystal. | Mo-Kα (λ = 0.71073 Å) |

| Temperature | The temperature at which diffraction data is collected. | 100 K to 298 K (-173°C to 25°C) |

| Detector | Device used to record the diffraction pattern. | CCD Area Detector |

| Data Collection | Method of rotating the crystal to capture all reflections. | ω and φ scans |

| Structure Solution | Method used to solve the phase problem. | Direct Methods |

| Refinement | Process of optimizing the structural model against data. | Full-matrix least-squares on F² |

Advanced Chromatographic and Spectrometric Methods for Analysis and Detection

For identifying and quantifying this compound, particularly in complex mixtures or at trace levels, chromatographic and spectrometric techniques are indispensable. ekb.egscioninstruments.com These methods are central to environmental monitoring and residue analysis. scioninstruments.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. wikipedia.org In this method, a sample is vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the column's stationary phase. thermofisher.com As each compound elutes from the column, it enters the mass spectrometer. wikipedia.org

The mass spectrometer ionizes the molecules, which then fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for highly specific identification of the compound. wikipedia.org For this compound, GC-MS provides not only its retention time from the GC but also a unique mass spectrum characterized by its molecular ion and isotopic pattern due to the presence of six chlorine atoms. This makes GC-MS a "gold standard" for forensic and environmental substance identification. wikipedia.org

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is an analytical technique renowned for its exceptional sensitivity to electronegative compounds, such as those containing halogens. scioninstruments.commeasurlabs.com This makes it particularly well-suited for detecting chlorinated compounds like this compound. scioninstruments.comceda.ac.uk

The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and thus a constant current. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of these electrons, causing a measurable drop in the current. measurlabs.com This signal is directly proportional to the amount of the substance present. The high selectivity and sensitivity of GC-ECD allow for the detection of this compound at very low concentrations, making it a vital tool for trace residue analysis in environmental samples like water and soil. measurlabs.comtdi-bi.com

Multi-Residue Analytical Methodologies

Multi-residue analytical methods are designed to simultaneously screen for a wide array of compounds in a single analytical run. mdpi.comagriculture.gov.ie These methods are highly efficient and cost-effective for analyzing complex samples, such as food products or environmental extracts, for numerous potential contaminants. mdpi.comeuropa.eu this compound can be included as one of many target analytes in such a method.

These methodologies typically employ advanced techniques like GC-MS/MS or LC-MS/MS, which offer high sensitivity and selectivity, allowing for the reliable detection and quantification of hundreds of residues in one analysis. mdpi.comagriculture.gov.ie The development of a multi-residue method involves optimizing sample extraction and clean-up procedures, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to be effective for a broad range of chemical classes. mdpi.com The inclusion of this compound in these extensive screening methods highlights its relevance in regulatory monitoring and food safety programs. europa.euepa.gov

Table 2: Comparison of Analytical Detection Techniques

| Technique | Principle | Selectivity for this compound | Common Application |

|---|---|---|---|

| GC-MS | Separation by GC, identification by mass fragmentation pattern. wikipedia.org | High; provides structural confirmation via mass spectrum. | Identification of unknown compounds, environmental analysis. wikipedia.org |

| GC-ECD | Separation by GC, detection via electron capture by electronegative atoms. scioninstruments.com | Very High; extremely sensitive to chlorinated compounds. | Trace residue analysis of pesticides and chlorinated pollutants. scioninstruments.commeasurlabs.com |

| Multi-Residue | Simultaneous analysis of many compounds using GC-MS/MS or LC-MS/MS. mdpi.com | High; part of a broad screen for contaminants. | Food safety, environmental monitoring programs. agriculture.gov.ie |

Theoretical and Computational Spectroscopy of this compound

Theoretical and computational spectroscopy serves as a powerful complement to experimental studies, providing detailed insights into the electronic structure, vibrational modes, and other spectroscopic properties of molecules. For complex and reactive compounds like this compound (C₆Cl₆), computational methods are invaluable for interpreting experimental spectra and predicting properties that may be difficult to measure directly. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are standard tools for these investigations. frontiersin.orgmaterialscloud.org

Vibrational Spectra (IR and Raman)

The vibrational frequencies of this compound can be calculated using DFT methods, which provide a set of normal modes, their corresponding frequencies, and their intensities for both infrared (IR) and Raman spectroscopy. gaussian.coms-a-s.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. frontiersin.org For chlorinated hydrocarbons, functionals like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) are commonly employed to balance accuracy and computational cost. acs.org

The calculations first involve optimizing the molecular geometry to find the lowest energy structure. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions. gaussian.com This analysis yields the harmonic vibrational frequencies. The results can then be used to generate theoretical IR and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. frontiersin.org

A theoretical vibrational analysis of this compound would reveal characteristic stretching and bending modes. Key vibrations would include:

C=C Stretching Modes: These would appear in the typical region for double bonds, though their frequencies would be influenced by the heavy chlorine substitution.

C-C Stretching Modes: Vibrations of the single bonds within the cyclopentadiene (B3395910) ring.

C-Cl Stretching Modes: These are expected at lower frequencies and are often strong in the IR spectrum.

Ring Deformation and Torsional Modes: These occur at even lower wavenumbers and describe the out-of-plane and in-plane bending of the molecular framework.

Below is a hypothetical table of calculated vibrational frequencies for this compound, as would be obtained from a DFT calculation.

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Exocyclic C=C Stretch | 1650 | Medium | High |

| Ring C=C Symmetric Stretch | 1580 | Low | High |

| Ring C=C Asymmetric Stretch | 1550 | High | Medium |

| C-C Stretch | 1200 | Medium | Medium |

| C-Cl Stretch (vinyl) | 850 | High | Low |

| C-Cl Stretch (allyl) | 750 | High | Low |

| Ring Deformation | 550 | Medium | Medium |

| C-Cl Bending Modes | < 400 | Medium-Low | Low |

Electronic Spectra (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). uci.eduohio-state.edu This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which determine the intensity of the absorption bands. uci.edu

For this compound, the electronic transitions would primarily be of the π → π* type, involving the promotion of electrons from the bonding to the anti-bonding molecular orbitals of the conjugated fulvene (B1219640) system. The extensive chlorination is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent fulvene, due to the influence of chlorine's lone pairs on the electronic structure.

A TD-DFT calculation would provide a list of electronic transitions, which can be visualized as a theoretical UV-Vis spectrum.

Interactive Data Table: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 380 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 320 | 0.65 | HOMO-1 → LUMO |

| S₀ → S₃ | 290 | 0.15 | HOMO → LUMO+1 |

| S₀ → S₄ | 260 | 0.40 | HOMO-2 → LUMO |

Nuclear Magnetic Resonance (NMR) Spectra

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. arxiv.org These calculations provide the isotropic shielding values for each nucleus (e.g., ¹³C), which are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, predicting the ¹³C NMR spectrum would be of primary interest. The molecule has six carbon atoms in different chemical environments, which should lead to distinct signals. The high degree of chlorination would significantly deshield the carbon atoms, shifting their resonances downfield compared to hydrocarbons.

Interactive Data Table: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C1/C4 | 135 |

| C2/C3 | 138 |

| C5 | 145 |

| C6 (exocyclic) | 120 |

Theoretical and Computational Chemistry Studies of Hexachlorofulvene

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of hexachlorofulvene. rsc.orgarxiv.org These methods, which include both ab initio and density functional theory (DFT) approaches, provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds. numberanalytics.commdpi.com

The electronic structure of a molecule is a key determinant of its reactivity and physical properties. For this compound, quantum chemical calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals (such as the HOMO and LUMO), and the partial charges on each atom. This information is critical for predicting how the molecule will interact with other chemical species.

The bonding in this compound is also a subject of significant interest. Quantum chemical methods can be used to calculate bond orders, bond lengths, and vibrational frequencies, which can be compared with experimental data where available. unige.ch These calculations help to characterize the nature of the carbon-carbon and carbon-chlorine bonds within the molecule, including the degree of double-bond character in the exocyclic C=C bond and within the five-membered ring.

Different computational methods and basis sets can be employed to achieve varying levels of accuracy in these calculations. The choice of method often represents a trade-off between computational cost and the desired precision of the results. For complex molecules like this compound, a multi-level approach, combining different methods, can often provide the most comprehensive understanding of its electronic structure and bonding. mdpi.com

Table 1: Common Quantum Chemical Methods

| Method | Description |

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system, often providing a good balance of accuracy and computational cost. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2, MP3, etc.) | A post-Hartree-Fock method that adds electron correlation effects to the HF calculation. |

| Coupled Cluster (CC) | A highly accurate but computationally expensive method for calculating the electronic structure of molecules. mdpi.com |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. numberanalytics.com By mapping out the potential energy surface for a given reaction, researchers can identify the most likely pathways from reactants to products, including the structures and energies of any intermediates and transition states. numberanalytics.com

Understanding transition states is particularly crucial, as they represent the energy maxima along a reaction coordinate and are the gateway to product formation. mit.edu Computational methods can be used to optimize the geometry of transition states and calculate their energies, providing key insights into the activation energy of a reaction. numberanalytics.comchemrxiv.org This information is invaluable for predicting reaction rates and understanding how factors such as catalysts or solvent effects can influence the reaction outcome.

For this compound, computational studies can explore a variety of reaction types, such as cycloaddition reactions (e.g., Diels-Alder reactions), nucleophilic substitution, and electrophilic attack. numberanalytics.comacs.org These studies can help to explain the observed regioselectivity and stereoselectivity of reactions involving this compound. DFT and ab initio methods are commonly used to investigate these reaction pathways. numberanalytics.com

Table 2: Key Concepts in Reaction Pathway Analysis

| Concept | Description |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |

| Reactants | The starting materials in a chemical reaction. |

| Products | The substances formed as a result of a chemical reaction. |

| Intermediates | Stable or semi-stable species that are formed and consumed during a multi-step reaction. |

| Transition State | The highest energy point along the reaction coordinate, representing the "point of no return" for a reaction. mit.edu |

Aromaticity and Electronic Delocalization Investigations

The concepts of aromaticity and electronic delocalization are central to understanding the stability and reactivity of cyclic conjugated systems. chemrxiv.org While this compound is not a classic aromatic compound in the way that benzene (B151609) is, investigations into its electronic structure can reveal the extent of electron delocalization within the five-membered ring and its influence on the molecule's properties. d-nb.info

Several computational methods are used to quantify aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, and electronic criteria, which are based on the analysis of electron delocalization. mdpi.com NICS calculations, for instance, probe the magnetic shielding at the center of a ring to determine if it sustains a diatropic (aromatic) or paratropic (anti-aromatic) ring current in the presence of a magnetic field.

Electronic delocalization indices, derived from the quantum theory of atoms in molecules (QTAIM) or natural bond orbital (NBO) analysis, provide a quantitative measure of the extent to which electrons are shared between different atoms in the ring. mdpi.com These studies can help to elucidate the degree of cyclic delocalization in this compound and how it compares to other fulvene (B1219640) derivatives and classic aromatic systems. The interplay between the electron-withdrawing chlorine substituents and the inherent electronic structure of the fulvene core is a key aspect of these investigations. researchgate.net

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. dovepress.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, molecular vibrations, and intermolecular interactions. bonvinlab.org

For a molecule like this compound, MD simulations can be used to explore its conformational landscape. cresset-group.com While the ring itself is relatively rigid, the exocyclic double bond and the chlorine atoms can exhibit vibrational and rotational motions. MD simulations can help to identify the most stable conformations and the energy barriers between them. biorxiv.org

These simulations are particularly useful for studying the behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. The explicit inclusion of solvent molecules in an MD simulation allows for a more realistic modeling of the system and can reveal important solvent effects on the molecule's structure and reactivity. The quality of the force field used in the simulation is a critical factor in obtaining accurate results. nih.gov

Applications of Hexachlorofulvene in Advanced Synthesis and Materials Science

Hexachlorofulvene as a Versatile Synthetic Building Block

This compound is a highly reactive molecule that serves as a versatile building block, particularly in cycloaddition reactions. rsc.orgrsc.orglookchem.com Its utility is most prominently demonstrated in Diels-Alder reactions, where it can function as either a diene or a dienophile, depending on the reaction partner. wikipedia.org This dual reactivity allows for the synthesis of a wide array of complex, chlorinated polycyclic systems.

In reactions with dienophiles like cyclopentadiene (B3395910), this compound predominantly acts as the diene component. rsc.orgrsc.org This reactivity is crucial for constructing six-membered rings with controlled stereochemistry, a foundational transformation in organic synthesis. youtube.com The reaction involves the conjugated diene system within the five-membered ring of the this compound molecule.

Conversely, when reacted with conjugated olefins, this compound can behave as a dienophile, leading to [4+2] cycloaddition products. rsc.org The electron-withdrawing nature of the chlorine atoms activates the exocyclic double bond, making it susceptible to attack by dienes. This versatility allows chemists to construct varied and complex molecular architectures from a single, readily available starting material. acs.orgacs.org These cycloaddition reactions are fundamental for creating strained ring systems and intricate scaffolds that are otherwise difficult to access. libretexts.orgslideshare.net

The ability to participate in different types of cycloadditions, including [2+1], [2+2], and [3+2] reactions, further broadens the synthetic utility of this compound. icm.edu.plnumberanalytics.com These reactions open pathways to three, four, and five-membered ring systems, respectively, highlighting its role as a flexible tool for synthetic chemists. rsc.org The resulting halogenated products can be further modified, making this compound a gateway to diverse classes of organic compounds. mdpi.comchemrxiv.orgscbt.com

Role in Fullerene and Carbon Nanostructure Formation via Pyrolysis

The high carbon-to-hydrogen ratio and the presence of a pre-formed five-membered ring make this compound and its derivatives intriguing precursors for carbon-rich nanostructures, such as fullerenes. researchgate.net Pyrolysis, a process involving thermal decomposition at high temperatures in an inert atmosphere, is a key technique for converting organic molecules into stable carbon allotropes. semanticscholar.orgresearchgate.net

Research has shown that the pyrolysis of perchlorinated compounds, including derivatives of this compound like perchlorofulvalene (B1212184) (PCF), can lead to the formation of fullerenes such as C60 and C70. researchgate.net The process typically involves a multi-step thermal treatment. Initial low-temperature pyrolysis (around 250–450°C) of these precursors results in oligomerization and the formation of cross-linked polychlorinated aromatic networks. researchgate.net Subsequent pyrolysis at higher temperatures (above 500°C) facilitates the rearrangement of this carbonaceous char into the characteristic cage-like structures of fullerenes. researchgate.net

A two-step pyrolysis method has been found to be effective, where an initial heating step at approximately 450°C forms an intermediate polynuclear aromatic network, which is then heated to 750°C or higher to yield fullerene-containing soot. researchgate.net While direct pyrolysis of this compound itself is less commonly cited for fullerene synthesis compared to its dimer, perchlorofulvalene, its structural motifs are relevant to the "bottom-up" synthesis strategies for carbon nanostructures. researchgate.net The study of such precursors provides insight into the complex mechanisms of fullerene formation, which is crucial for developing rational synthesis methods for these advanced materials. nih.gov

Applications in Polymer Chemistry and Material Precursors

This compound also finds applications in the realm of polymer chemistry, where it can be used as a monomer or a precursor to create specialized polymers. plasticsoupfoundation.orgchandra-asri.com The reactivity of its double bonds allows it to participate in polymerization reactions, leading to macromolecules with unique properties conferred by the high chlorine content. msu.edu

Polymers derived from this compound are expected to exhibit high thermal stability and flame resistance due to the presence of numerous carbon-chlorine bonds. The process of creating polymers involves linking monomer units into long chains, and this compound's structure is amenable to addition polymerization. psu.edu These reactions can be initiated to form a linear polymer chain with repeating fulvene (B1219640) units. msu.edu

Furthermore, the incorporation of this compound into polymer backbones can be achieved through copolymerization, where it is combined with other monomers to tailor the properties of the final material. chandra-asri.com This approach allows for the development of advanced materials with a combination of desirable characteristics, such as rigidity, chemical resistance, and specific electronic properties. The resulting polymers can serve as precursors for other materials, including porous organic polymers or carbonaceous materials after pyrolysis. rsc.orgrsc.org The versatility of polymer chemistry allows for the creation of a wide range of materials, from flexible films to rigid solids, based on the specific polymerization method and comonomers used. nih.govkallipos.gr

Emerging Applications in Specialized Chemical Synthesis

Beyond its established roles, this compound is finding use in emerging areas of specialized chemical synthesis. Its unique reactivity is being harnessed to create highly functionalized and complex molecules for various applications. bristol.ac.uk The field is continuously exploring new transformations of this versatile building block. nih.gov

One area of interest is the synthesis of novel heterocyclic compounds. The diene and dienophile character of this compound allows for its use in hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom like nitrogen or oxygen. wikipedia.org This opens up pathways to chlorinated heterocyclic scaffolds, which are of interest in medicinal chemistry and materials science.

Moreover, the development of new catalytic systems enables novel transformations of this compound and its derivatives. nih.gov For instance, transition-metal-catalyzed cross-coupling reactions could potentially be used to selectively replace chlorine atoms with other functional groups, dramatically increasing the molecular diversity accessible from this starting material. As synthetic methodologies advance, it is anticipated that this compound will be employed in the construction of increasingly complex target molecules, including natural product analogs and advanced functional materials. arxiv.org The exploration of its reactivity in areas like photochemistry and electrochemistry may also unlock new synthetic pathways. icm.edu.pl

Environmental Transformation and Degradation Research of Hexachlorofulvene

Mechanistic Studies of Environmental Degradation Pathways

The environmental degradation of hexachlorofulvene can proceed through various abiotic and biotic pathways. Abiotic degradation involves processes such as hydrolysis and photolysis, which are non-microbial and influenced by factors like sunlight and water. normecows.comnoack-lab.com Biotic degradation, on the other hand, involves the breakdown of the compound by microorganisms.

Abiotic Degradation:

Hydrolysis: This process involves the reaction of this compound with water. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the hydrolysis of other chlorinated hydrocarbons is a known degradation pathway. cabidigitallibrary.orgnih.gov For instance, research on other organochlorine compounds demonstrates that hydrolysis can lead to the replacement of chlorine atoms with hydroxyl groups, initiating the breakdown of the molecule.

Photolysis/Photochemical Degradation: Exposure to sunlight can induce photochemical degradation, where the energy from light breaks down the chemical structure. rsc.orgnih.govwordpress.com This is a significant pathway for many organic pollutants in surface waters and can lead to the formation of various transformation products. rsc.orgnih.govwordpress.com For example, studies on other chlorinated compounds have shown that photolysis can lead to dechlorination or the formation of new chemical species. researchgate.net

Biotic Degradation:

Reductive Dechlorination: Under anaerobic (oxygen-deficient) conditions, microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. microbe.comenviro.wikimdpi.com This process sequentially removes chlorine atoms, replacing them with hydrogen. This is a major degradation pathway for many chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE). microbe.commdpi.com Research on hexachlorobenzene (B1673134), a related compound, has shown that native microbial communities in soil can be stimulated to achieve high rates of dechlorination under water-saturated, anaerobic conditions. capes.gov.br

The table below summarizes the primary environmental degradation pathways for chlorinated hydrocarbons, which are relevant to understanding the fate of this compound.

| Degradation Pathway | Description | Key Factors | Potential Products |

| Hydrolysis | Reaction with water leading to the breakdown of the compound. | pH, Temperature | Hydroxylated derivatives |

| Photolysis | Degradation initiated by the absorption of light energy. | Sunlight intensity, Presence of photosensitizers | Isomers, smaller chlorinated fragments |

| Reductive Dechlorination | Microbial removal of chlorine atoms under anaerobic conditions. | Presence of specific microorganisms, Availability of electron donors | Less chlorinated hydrocarbons |

Role in the Formation or Transformation of Other Chlorinated Hydrocarbons

This compound can act as a precursor or intermediate in the formation of other chlorinated hydrocarbons in the environment. Its reactive nature allows it to participate in various chemical reactions, leading to a diverse range of products.

Research has shown that this compound reacts with nucleophiles, resulting in the displacement of one or both chlorine atoms on the dichloromethylene group. dss.go.th These reactions can lead to the formation of new, potentially more persistent or toxic, chlorinated compounds.

Furthermore, the manufacturing process of certain chlorinated hydrocarbons can inadvertently produce other chlorinated compounds as byproducts. nih.gov For example, the production of tetrachloroethylene (B127269) and trichloroethylene (B50587) can result in the formation of hexachlorobenzene as a waste product. nih.gov While not directly stating this compound's role, this highlights the potential for inter-transformation among chlorinated hydrocarbons during industrial processes and in the environment.

The degradation of larger chlorinated molecules can also lead to the formation of smaller, more mobile chlorinated hydrocarbons. For instance, the incomplete degradation of complex chlorinated polymers or pesticides could potentially yield compounds like this compound or its derivatives.

The table below outlines some chlorinated hydrocarbons that can be formed from or are related to the transformation of other organochlorine compounds.

| Precursor Compound (Example) | Transformation Process | Resulting Chlorinated Hydrocarbon (Example) |

| Tetrachloroethylene (PCE) | Reductive Dechlorination | Trichloroethylene (TCE), Dichloroethene (DCE), Vinyl Chloride (VC) |

| Hexachlorobenzene (HCB) | Reductive Dechlorination | Pentachlorobenzene, Tetrachlorobenzenes |

| Complex Chlorinated Pollutants | Incomplete Degradation | Various smaller chlorinated hydrocarbons |

Future Research Directions and Unexplored Avenues for Hexachlorofulvene

Development of Novel and Sustainable Synthetic Methodologies

The historical synthesis of hexachlorofulvene involves the aluminum chloride-catalyzed reaction of carbon tetrachloride with 1,2,3,4,5-pentachlorocyclopentadiene, followed by a de-chlorination step. dss.go.thresearchgate.net While effective, this method relies on stoichiometric, moisture-sensitive Lewis acids and chlorinated solvents, which presents opportunities for the development of more sustainable and efficient alternatives in line with the principles of green chemistry. acs.orgresearchgate.netsemanticscholar.org

Future research should prioritize the development of catalytic systems that minimize waste and avoid harsh reagents. acs.org Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H activation or dehydrohalogenation routes from less-chlorinated precursors could offer more atom-economical pathways. acs.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling.

Green Solvents and Conditions: Research into performing the synthesis in greener solvents, or under solvent-free conditions, perhaps aided by microwave or ultrasonic irradiation, could significantly reduce the environmental impact. semanticscholar.orgmygreenlab.org

Biomass-derived Feedstocks: A long-term, ambitious goal would be to devise synthetic pathways that originate from renewable biomass platform molecules, representing a significant leap in sustainable chemical production. rsc.orgrsc.org

The principles of green chemistry provide a clear framework for these future endeavors. researchgate.net

| Aspect of Synthesis | Current Method | Proposed Future Direction | Green Chemistry Principle |

| Catalyst | Stoichiometric AlCl₃ dss.go.th | Heterogeneous or recyclable catalysts | Catalysis acs.org |

| Reagents | Carbon tetrachloride, Pentachlorocyclopentadiene (B3422398) dss.go.th | Less hazardous precursors, renewable feedstocks | Use of Renewable Feedstocks rsc.org |

| Reaction Conditions | Traditional solvents | Solvent-free, microwave-assisted, or green solvents | Safer Solvents and Auxiliaries researchgate.net |

| Byproducts | Aluminum-containing waste, chlorinated byproducts | Reduced waste generation | Prevention, Atom Economy acs.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

This compound's reactivity is characterized by its participation in Diels-Alder reactions and its susceptibility to nucleophilic attack at the exocyclic dichloromethylene group. dss.go.thdss.go.thacs.org In Diels-Alder reactions, it has shown dual reactivity, acting as both a dienophile and, less commonly, as a diene. dss.go.thresearchgate.netrsc.org Nucleophiles readily displace one or both of the vinylic chlorine atoms. dss.go.thacs.org

Despite this known reactivity, a vast potential for discovering new chemical transformations remains. Future investigations could focus on:

Organometallic Chemistry: The electron-deficient olefinic system of this compound makes it an intriguing candidate for coordination to transition metals. uwindsor.ca Research into its behavior in organometallic reactions such as cross-coupling, metathesis, or as a ligand in novel catalytic systems is a significant unexplored area. numberanalytics.comlibretexts.org This could lead to the synthesis of complex molecular architectures that are otherwise difficult to access.

Cycloaddition Reactions: While Diels-Alder reactions are known, a systematic exploration of other cycloadditions, such as [2+2] or [8+2] cycloadditions with various partners, could yield novel carbocyclic and heterocyclic frameworks.

Radical and Photochemical Reactions: The response of the polychlorinated system to radical initiators or photochemical excitation is largely uncharted territory. Such studies could reveal unique bond-forming or rearrangement pathways.

Controlled Nucleophilic Substitution: While reactions with nucleophiles are known, achieving high selectivity and control, particularly in sequential substitutions with different nucleophiles, warrants further study to build molecular complexity.

| Reaction Type | Known Examples | Unexplored Avenues |

| Cycloadditions | Acts as dienophile with cyclopentadiene (B3395910); acts as a diene. dss.go.thrsc.orgresearchgate.net | Systematic study of [2+2], [4+4], and other cycloadditions; intramolecular variants. |

| Nucleophilic Reactions | Displacement of one or two chlorine atoms at the C6 position by various nucleophiles. dss.go.thacs.org | Highly selective sequential substitutions; reactions with complex nucleophiles. |

| Organometallic Chemistry | Limited data available. | Use as a ligand for transition metals; participation in catalytic cross-coupling reactions. uwindsor.canumberanalytics.com |

| Rearrangements | Isomerization under certain conditions. acs.org | Photochemically or thermally induced rearrangements to novel isomers. rsc.org |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to guide and rationalize experimental findings. For this compound, advanced computational modeling represents a crucial and largely untapped avenue for research. Density Functional Theory (DFT) and other methods can provide deep insights into the molecule's structure, stability, and reactivity. mdpi.comrsc.org

Future computational studies should aim to:

Predict Reaction Outcomes: Develop robust predictive models for its reactivity, including regioselectivity and stereoselectivity in Diels-Alder reactions. mit.edunih.gov Machine learning algorithms trained on computational and experimental data could predict the outcomes of reactions with new substrates. mit.eduresearchgate.net

Elucidate Reaction Mechanisms: Use DFT and multi-configurational methods to map the potential energy surfaces for known and hypothetical reactions. rsc.orgresearchgate.net This can help understand unexpected products and design conditions to favor desired outcomes.

Design Novel Derivatives: Computationally screen virtual libraries of this compound derivatives to identify candidates with tailored electronic properties (e.g., HOMO-LUMO gap, electrophilicity index) for specific applications in materials science or as synthetic intermediates. researchgate.netnih.govchemrxiv.org

| Computational Goal | Methodology | Potential Impact |

| Reactivity Prediction | DFT, Machine Learning mit.eduresearchgate.net | Accelerate discovery of new reactions; predict major products and selectivity. nih.gov |

| Mechanism Elucidation | DFT, CASPT2 rsc.org | Understand complex reaction pathways; rationalize product formation. researchgate.net |

| Virtual Screening | High-Throughput DFT, QSAR chemrxiv.org | Design new molecules with desired electronic and material properties. |

| Spectroscopic Analysis | TD-DFT | Aid in the structural characterization of new products and intermediates. |

Potential for New Material Development and Functional Applications

The high chlorine content and conjugated π-system of this compound make it an attractive building block for novel functional materials. Its derivatives have already been implicated as precursors in the formation of fullerenes and other carbon nanostructures through pyrolysis. researchgate.net

Significant opportunities exist for future research in material science, including:

Polymer Synthesis: The development of controlled polymerization methods for this compound and its derivatives could lead to novel polymers. dss.go.th These materials are expected to exhibit high thermal stability and unique flame-retardant properties due to their high halogen content. Exploring co-polymerization could further tune these properties.

Carbon Material Precursors: Systematic studies on the pyrolysis of this compound and its oligomers could provide pathways to new carbon allotropes or nanostructures with controlled properties. researchgate.net The chlorine atoms could act as leaving groups that guide the assembly of the carbon framework.

Functional Dyes and Charge-Transfer Complexes: The electron-deficient nature of this compound makes it an excellent candidate for forming charge-transfer complexes with electron-rich molecules. researchgate.net This could lead to materials with interesting optical or electronic properties. Derivatization could be used to tune its acceptor strength and solid-state packing.

The exploration of these avenues could establish this compound as a valuable component in the toolbox of materials chemists.

Q & A

Q. How can researchers optimize crystallographic data collection for this compound derivatives with low symmetry or twinning?

- Methodological Answer : For low-symmetry crystals:

- Use synchrotron radiation to enhance data resolution.

- Apply twin refinement algorithms (e.g., TwinRotMat in PLATON) and validate with R-factor convergence tests.

- For twinned crystals, collect multiple datasets from different crystal orientations and merge using scaling software (e.g., XDS). Structure validation tools (e.g., checkCIF) identify geometric outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.